molecular formula C22H26N6O3 B2975600 5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-52-8

5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B2975600
CAS-Nummer: 2034249-52-8
Molekulargewicht: 422.489
InChI-Schlüssel: IPEOKQXUPGOTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core. Key structural features include:

  • A cyclopropyl substituent at the 5-position, which may enhance metabolic stability by resisting oxidative degradation.
  • A piperazine moiety at the 2-position, functionalized with a 3-methoxyphenylpropanoyl group. This substituent likely contributes to receptor-binding affinity or solubility due to its polar and aromatic properties.

Triazolopyrimidines are known for diverse biological activities, including kinase inhibition and antimicrobial effects. Its design suggests optimization for pharmacokinetic properties, leveraging the piperazine group for solubility and the cyclopropyl ring for steric stabilization .

Eigenschaften

IUPAC Name

5-cyclopropyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-31-17-4-2-3-15(13-17)5-8-19(29)26-9-11-27(12-10-26)22-24-21-23-18(16-6-7-16)14-20(30)28(21)25-22/h2-4,13-14,16H,5-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEOKQXUPGOTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel synthetic derivative belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidine compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • IUPAC Name : 5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Structural Features

FeatureDescription
CyclopropylA three-membered carbon ring contributing to stability and reactivity.
PiperazineA six-membered ring that enhances solubility and biological activity.
TriazoleA five-membered ring containing nitrogen which is crucial for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 0.53 μM to 9.58 μM . The specific compound being analyzed has shown promising results in preliminary evaluations.

The proposed mechanisms through which the compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : Evidence suggests that the compound can inhibit cell growth in a dose-dependent manner.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from dividing .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to the one in focus can significantly affect cellular signaling pathways. For example:

  • ERK Signaling Pathway : Inhibition of this pathway has been linked to reduced phosphorylation levels of ERK1/2 and AKT, leading to decreased cell survival and proliferation .

Comparative Analysis with Other Compounds

To provide context on its efficacy, a comparison with other known compounds is useful:

CompoundIC₅₀ (μM)Target Cancer Cell Line
Compound H129.47MGC-803
Compound 20.53HCT-116
5-Fu (5-Fluorouracil)10.0MCF-7

The data indicates that while the new compound shows potential, it may not yet surpass the efficacy of established agents like 5-Fu.

Case Study 1: Antiproliferative Effects

In a study involving various derivatives of triazolo-pyrimidines, one derivative was found to significantly inhibit the growth of MGC-803 cells at concentrations as low as 9.47 μM. The study also noted that these compounds could effectively reduce colony formation in soft agar assays, a hallmark of tumorigenicity .

Case Study 2: Mechanistic Insights

Another study explored the molecular mechanisms behind the anticancer activities of triazolo derivatives. It was found that these compounds could modulate key proteins involved in apoptosis and cell cycle regulation, leading to increased apoptosis rates in treated cells compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related triazolopyrimidine and pyrazolopyrimidine derivatives, focusing on structural motifs, synthesis strategies, and inferred biological implications.

Structural and Functional Comparison

Compound Core Structure Key Substituents Synthetic Route
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 5-Cyclopropyl, 2-(piperazin-1-yl with 3-methoxyphenylpropanoyl) Likely multi-step coupling/cyclization
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl, 5-amine Imidoformate intermediate cyclization
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, ) Pyrazolo[3,4-d]pyrimidine 1-p-Tolyl, 4-hydrazine Hydrazine substitution
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (Compounds 7, 9, ) Triazolo-pyrimidine Variable 2-substituents (e.g., aryl, alkyl) Isomerization-controlled synthesis

Key Observations

Core Structure Differences :

  • The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from pyrazolo[3,4-d]pyrimidines () in nitrogen positioning, which may alter electron distribution and binding interactions.
  • Triazolo-pyrimidines (e.g., Compounds 7, 9) exhibit isomerization sensitivity, whereas the target compound’s 1,5-a fusion likely confers rigidity, reducing isomerization risks .

Substituent Effects: The cyclopropyl group in the target compound contrasts with the p-tolyl or hydrazine groups in ’s pyrazolopyrimidines. Cyclopropane’s ring strain may enhance reactivity or target selectivity.

Synthetic Complexity: The target compound likely requires advanced coupling techniques (e.g., amide bond formation between piperazine and propanoyl groups), whereas pyrazolopyrimidines in are synthesized via cyclization of imidoformate intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.